2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including a furan ring, a carbamoyl group, an imidazoquinazolinone ring, a sulfanyl group, and a sulfamoylphenyl group. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties can be inferred from the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The presence of the furan moiety in the compound suggests potential use as a novel antibacterial agent. Research could explore its efficacy against resistant strains of bacteria, contributing to the development of new antibiotics.
Antifungal Applications
Similar to their antibacterial activity, furan compounds also exhibit antifungal properties . This compound could be investigated for its use in treating fungal infections, with the possibility of it being developed into a topical or systemic antifungal medication.
Anticancer Research
The imidazoquinazolinone structure within the compound is of interest in anticancer research. It could be studied for its ability to inhibit cancer cell growth and proliferation, potentially leading to the development of new chemotherapeutic agents .
Anti-inflammatory and Analgesic
Compounds containing furan and sulfonamide groups have shown anti-inflammatory and analgesic activities . This compound could be researched for its potential use in managing pain and inflammation, offering an alternative to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
Antioxidant Properties
Derivatives of furan, such as those containing methanethiol, have been studied for their antioxidant capabilities . This compound could be explored for its ability to neutralize free radicals, which may have applications in preventing oxidative stress-related diseases.
Anticonvulsant Potential
The heterocyclic components of the compound, particularly the imidazoquinazolinone part, may possess anticonvulsant properties. Research could focus on its effectiveness in seizure control and its potential as a new treatment for epilepsy .
Antidepressant and Anxiolytic Effects
Furan derivatives have been associated with central nervous system activities, including antidepressant and anxiolytic effects . This compound could be investigated for its potential use in treating mood disorders and anxiety.
Antiprotozoal Activity
The compound’s structure suggests possible antiprotozoal activity, which could be beneficial in treating diseases caused by protozoan parasites . Research could aim to determine its efficacy against specific protozoa and its potential as an antiprotozoal drug.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O6S2/c28-41(37,38)19-9-7-17(8-10-19)11-12-29-24(35)16-40-27-32-21-6-2-1-5-20(21)25-31-22(26(36)33(25)27)14-23(34)30-15-18-4-3-13-39-18/h1-10,13,22H,11-12,14-16H2,(H,29,35)(H,30,34)(H2,28,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTPYWITSAXRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.